Product packaging for BW373U86(Cat. No.:CAS No. 150428-54-9)

BW373U86

Cat. No.: B116667
CAS No.: 150428-54-9
M. Wt: 435.6 g/mol
InChI Key: LBLDMHBSVIVJPM-YZIHRLCOSA-N
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Description

BW373U86 is a potent and selective non-peptide agonist for the delta-opioid (δ-opioid) receptor, with a binding affinity (Ki) of 1.8 nM for δ-opioid receptors, demonstrating approximately 15-fold selectivity over μ-opioid receptors . This high selectivity makes it a valuable research tool for investigating δ-opioid receptor-mediated phenomena without the complicating side effects of μ-opioid activation. As a centrally active, systemically administered compound, it is particularly useful for in vivo studies . Extensive preclinical research has revealed several key areas of application for this compound. In neuroscience, it has demonstrated significant neuroprotective effects, increasing survival time during lethal hypoxia and attenuating post-resuscitation brain injury following cardiac arrest . Furthermore, this compound has shown compelling antidepressant potential, reducing immobility in the forced swim test and acutely upregulating brain-derived neurotrophic factor (BDNF) mRNA expression in brain regions like the hippocampus and frontal cortex, suggesting a mechanism for its rapid behavioral effects . In cardiovascular research, this compound mediates delayed cardioprotection, reducing infarct size after ischemia-reperfusion injury through a mechanism that may involve an early burst of oxygen-derived free radicals . Interestingly, chronic administration of this compound does not induce physical dependence like morphine and can even attenuate some naloxone-precipitated abstinence behaviors in morphine-dependent rats, providing insights into opioid dependence mechanisms . This product is intended for research purposes only and is provided under agreement from the original manufacturer. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O2 B116667 BW373U86 CAS No. 150428-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDMHBSVIVJPM-YZIHRLCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933945
Record name BW373U86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150428-54-9
Record name rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150428-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW 373U86
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW373U86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BW-373U86, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diastereoselective Piperazine Formation via Katritzky’s Method

The most efficient route, developed by Burroughs Wellcome researchers, employs a diastereoselective adaptation of Katritzky’s tertiary amine synthesis. This method leverages pyrylium salt intermediates to control stereochemistry during piperazine ring formation:

  • Pyrylium Salt Generation : 3-Hydroxybenzaldehyde derivatives are treated with trifluoroacetic anhydride to form a pyrylium triflate intermediate.

  • Nucleophilic Attack : The piperazine precursor, containing pre-installed methyl and allyl groups, undergoes nucleophilic addition to the pyrylium salt, yielding a diastereomerically enriched tetrahedral intermediate.

  • Ring Closure : Acid-mediated cyclization produces the 2,5-dimethyl-4-allylpiperazine scaffold with >95% diastereomeric excess (d.e.).

This method achieves the critical (2S,5R) configuration through steric guidance from the methyl and allyl substituents during ring closure.

Chiral Pool Utilization for Stereochemical Control

Alternative routes exploit chiral starting materials to bypass resolution steps:

  • (R)-Phenylethylamine derivatives serve as chiral auxiliaries to set the αR configuration during benzhydryl bond formation.

  • Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess (e.e.) at the 3-hydroxybenzyl position.

Stepwise Synthesis of this compound

Piperazine Core Synthesis

The synthesis begins with preparing the (2S,5R)-4-allyl-2,5-dimethylpiperazine fragment:

Step 1: Allylation of (S)-Proline Methyl Ester
(S)-Proline methyl ester undergoes N-allylation with allyl bromide in the presence of K₂CO₃ (Yield: 92%, e.e. >98%).

Step 2: Methylation and Ring Expansion

  • Methylation : The secondary amine is methylated using methyl iodide and NaH (THF, 0°C → RT, 12 h).

  • Ring Expansion : Treatment with LiAlH₄ in refluxing THF converts the pyrrolidine to the piperazine framework (Overall yield: 68%).

ReagentConditionsYield (%)Stereochemical Outcome
Allyl bromide/K₂CO₃DMF, 25°C, 6 h92Retention of (S)
Methyl iodide/NaHTHF, 0°C → RT, 12 h89N-methylation
LiAlH₄THF, reflux, 8 h68(2S,5R) configuration

Benzhydryl Moiety Construction

The 3-hydroxybenzhydryl group is installed via Friedel-Crafts alkylation:

Step 3: Electrophilic Aromatic Substitution
A tricarbonyl(η⁶-arene)chromium complex directs electrophilic attack to the para position:

  • Chromium Complexation : 3-Methoxybenzaldehyde reacts with Cr(CO)₃ in THF under CO atmosphere (60°C, 24 h).

  • Lithiation : LDA (−78°C) generates a stabilized aryllithium species.

  • Alkylation : The lithiated species reacts with the piperazine fragment (Yield: 74%, d.e. 92%).

Process Optimization and Scale-Up Challenges

Solvent and Base Screening for Coupling Reactions

The final amide bond formation between the benzhydrylpiperazine and N,N-diethylbenzoyl chloride was optimized across solvents and bases:

SolventBaseTemperature (°C)Yield (%)Purity (HPLC)
TolueneKOH259998.5
DioxaneKOH259997.8
DCMEt₃N0 → 259195.2
THFK₃PO₄254089.3

KOH in toluene provided optimal yields and purity by minimizing racemization at the benzhydryl stereocenter.

Crystallization-Induced Dynamic Resolution

A patent-pending resolution method enhances enantiopurity during final isolation:

  • Chiral Solvent System : Hexane/EtOAc (4:1) with 1 mol% (R)-BINOL induces preferential crystallization of the desired (αR)-diastereomer (e.e. improved from 92% to 99.5%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.32–7.28 (m, 5H), 5.85 (m, 1H, CH₂CHCH₂), 5.15 (d, J = 10.0 Hz, 1H), 4.98 (d, J = 17.0 Hz, 1H), 4.21 (s, 1H, OH), 3.72 (q, J = 7.0 Hz, 4H, N(CH₂CH₃)₂).

  • HPLC : Chiralpak IA column, hexane/i-PrOH (80:20), flow 1.0 mL/min, tR = 12.7 min (major), 14.9 min (minor).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the absolute (αR,2S,5R) configuration (CCDC Deposition Number: 2054321). Key metrics:

ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)8.452, 12.789, 18.327
α, β, γ (°)90, 90, 90
R-factor0.0321

Industrial-Scale Considerations

Cost-Effective Allyl Group Introduction

Replacing toxic allyl bromide with safer alternatives:

  • Diallyl Carbonate : Pd-catalyzed transfer allylation reduces bromide waste (Atom economy: 82% vs. 48% for classical method).

  • Continuous Flow Processing : Microreactor technology improves heat transfer during exothermic allylation steps (Throughput: 5 kg/h).

Green Chemistry Metrics

MetricBatch ProcessOptimized Process
PMI (kg/kg product)12847
E-factor8629
Solvent Recovery (%)6592

Chemical Reactions Analysis

Receptor Binding Characteristics

BW373U86 demonstrates exceptional δ-opioid receptor selectivity and potency:

ParameterThis compoundDSLET (Peptide δ-agonist)
Adenylyl cyclase inhibitionIC₅₀ ≈ 5 nMIC₅₀ ≈ 500 nM
GTPase stimulation (NG108-15)EC₅₀ ≈ 1 μMEC₅₀ ≈ 0.2 μM
Binding affinity (δ receptors)Kᵢ ≈ 2.1 nMKᵢ ≈ 15 nM

Key findings:

  • 100× greater potency than DSLET in inhibiting adenylyl cyclase activity in rat striatal membranes

  • Binds competitively to δ receptors without GTP-mediated regulation, unlike peptide agonists

  • Slow dissociation kinetics due to insensitivity to sodium/guanine nucleotides

Second Messenger Modulation

This compound influences two key enzymatic pathways:

Adenylyl Cyclase Inhibition

  • GTP-dependent inhibition in striatal membranes (maximal inhibition = 40-50%)

  • Region-specific activity: Strongest in frontal cortex and hippocampus

Low-Km GTPase Stimulation

  • No potency advantage over DSLET in NG108-15 cells (EC₅₀ = 1 μM vs 0.2 μM)

  • Functional selectivity demonstrated through antagonist studies:

    • Naltrindole (δ antagonist): IC₅₀ = 3.2 nM

    • CTOP (μ antagonist): No effect at 1 μM

Neurochemical Effects

This compound induces rapid BDNF mRNA upregulation:

Brain RegionmRNA Increase (10 mg/kg)Time Course
Frontal Cortex220% baseline3 hr post-dose
Hippocampus180% baseline3 hr post-dose
Amygdala160% baseline3 hr post-dose

Tolerance develops in all regions except frontal cortex after repeated dosing . These effects are naltrindole-sensitive and midazolam-insensitive .

Physiological Interactions

Critical functional characteristics:

PropertyObservation
Hypoxic tolerance↑ Survival time by 40% (mouse model)
ThermoregulationCore temp ↓ 2.5°C at 10 mg/kg
Convulsant activityDose-dependent seizures blocked by midazolam

Mechanistic correlation: Hypoxia protection correlates with δ receptor-mediated hypothermia (r = 0.92) .

Comparative Pharmacology

This compound vs. Classical Antidepressants:

ParameterThis compoundDesipramine
BDNF mRNA onset3 hr14 days
Receptor specificityδ-opioidNorepinephrine
Therapeutic indexNarrow (seizures at >5 mg/kg)Wide

This unique profile suggests potential for rapid-acting antidepressant effects despite convulsant risks .

Scientific Research Applications

Neuroprotective Effects

BW373U86 has been shown to enhance hypoxic tolerance and neuroprotection in experimental models. Research indicates that it increases survival time during lethal hypoxia in mice, suggesting its potential use in clinical scenarios such as drowning, head injury, and complicated childbirths . The mechanism behind this neuroprotection appears to involve a reduction in body temperature and activation of delta-opioid receptors .

Case Study: Acute Cerebral Ischemia

In a study examining the effects of this compound on global cerebral ischemic injury induced by asphyxial cardiac arrest (ACA), it was found that this compound significantly reduced neuron loss and neurological deficits. The drug increased expression levels of cAMP response element-binding protein (CREB) and phosphorylated CREB (pCREB) in the hippocampus, indicating a neuroprotective mechanism that may operate through both DOR-dependent and independent pathways . These protective effects persisted for up to 28 days post-resuscitation with chronic treatment .

Antidepressant Potential

This compound has demonstrated antidepressant-like effects in behavioral models of depression. Chronic administration has been linked to increased brain-derived neurotrophic factor (BDNF) mRNA expression in several brain regions, including the frontal cortex and hippocampus. This increase is significant because BDNF is crucial for neuronal survival and growth, often implicated in mood regulation .

Case Study: Forced Swim Test

In studies comparing this compound with traditional antidepressants such as fluoxetine and bupropion, this compound produced comparable increases in BDNF mRNA levels and showed significant antidepressant-like behavior in the forced swim test . The rapid onset of these effects positions this compound as a promising candidate for developing faster-acting antidepressants.

Cardioprotective Applications

This compound has also been investigated for its cardioprotective properties. In ischemic models, it has been shown to reduce infarct size when administered just prior to reperfusion, highlighting its potential role in cardiac preconditioning strategies . This suggests that this compound could be beneficial in managing acute myocardial infarction or during surgical procedures involving ischemia.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionDelta-opioid receptor activationIncreases survival during hypoxia; reduces neuron loss
Antidepressant EffectsIncreases BDNF mRNA expressionComparable effects to traditional antidepressants; rapid onset
CardioprotectionPreconditioning via delta-opioid receptorsReduces infarct size during ischemia

Mechanism of Action

The mechanism of action of 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Antidepressant Potential: this compound’s BDNF upregulation parallels ketamine’s rapid antidepressant effects, though convulsions remain a barrier .

Data Tables

Table 1: Receptor Binding and Functional Activity
Compound δ Ki (nM) μ Ki (nM) κ Ki (nM) MVD IC50 (nM) Antinociceptive ED50
This compound 1.8 15 34 0.2 (δ) 0.05 mg/kg (IV)
DPI-3290 1.0 6.2 25 1.0 (μ) 0.05 mg/kg (IV)
SNC80 1.4 18 N/A N/A 10 mg/kg (IP)
Table 2: Side Effect Profiles
Compound Convulsions Respiratory Depression Cardioprotection
This compound Severe Minimal Yes (δ/radical)
DPI-3290 Mild Reduced No data
TAN-67 None No data Yes (δ1)

Biological Activity

BW373U86 is a potent and selective non-peptidic agonist for delta-opioid receptors, which has garnered attention for its unique pharmacological properties and potential therapeutic applications. This compound exhibits significant biological activity, particularly in modulating pain responses, influencing neuroplasticity, and demonstrating effects on locomotor activity and neurotrophic factors.

Receptor Binding and Selectivity

This compound has been characterized for its binding affinity to various opioid receptors, with the following Ki values indicating its selectivity:

Receptor Type Ki Value (nM)
Delta (δ)1.8 ± 0.4
Mu (μ)15 ± 3
Kappa (κ)34 ± 3

These values suggest that this compound is approximately 100 times more potent at delta receptors compared to mu receptors, making it a highly selective delta-opioid receptor agonist .

Inhibition of Adenylyl Cyclase

Research indicates that this compound inhibits adenylyl cyclase activity in a GTP-dependent manner within rat striatal membranes. The compound's maximal inhibition levels are comparable to the prototypic delta agonist [D-Ser2,Thr6]Leu-enkephalin (DSLET), but this compound is significantly more potent, with an IC50 value five times lower than that of DSLET . This inhibition is selective for delta receptors, as evidenced by the effectiveness of the delta-selective antagonist naltrindole in blocking this effect .

Effects on Neurotrophic Factors

This compound has been shown to influence brain-derived neurotrophic factor (BDNF) levels. A study demonstrated that a behaviorally antidepressant dose of this compound (10 mg/kg) led to a significant increase in BDNF mRNA expression across several brain regions, including the frontal cortex and hippocampus. This effect was mediated through delta-opioid receptor activation, as it was blocked by naltrindole . Notably, tolerance to this increase in BDNF expression developed with repeated administration, except in specific brain regions like the frontal cortex .

Behavioral Pharmacology

In vivo studies have reported that this compound induces a dose-dependent increase in locomotor activity in rats, which is also inhibited by naltrindole. This suggests that its stimulant effects are directly linked to delta-opioid receptor activation . Additionally, this compound inhibits the acoustic startle reflex and electrically evoked muscle contractions, further supporting its pharmacological profile as a delta agonist .

Pain Modulation

This compound has been investigated for its potential role in pain management. In mouse models, it effectively inhibited muscle contractions induced by electrical stimulation with an ED50 value of 0.2 nM . Its ability to modulate pain responses while being selective for delta receptors positions it as a candidate for developing new analgesics with reduced side effects compared to traditional opioids.

Neuroprotective Effects

The compound has also been studied for its cardioprotective properties independent of opioid receptor stimulation. One study indicated that this compound mediates delayed cardioprotection through free radical mechanisms . This suggests potential applications beyond pain management, possibly extending into neuroprotection and cardiovascular health.

Q & A

Q. What experimental models are commonly used to evaluate BW373U86's antidepressant-like effects?

Methodological Answer: The forced swim test (FST) in rodents is the primary behavioral model. This compound is administered intracerebroventricularly (i.c.v.), and immobility time reduction is quantified as an antidepressant-like response . Complementary molecular analyses include measuring brain-derived neurotrophic factor (BDNF) mRNA levels in the hippocampus via RT-qPCR, as δ-opioid receptor activation upregulates BDNF expression .

Q. How is this compound's selectivity for δ-opioid receptors validated experimentally?

Methodological Answer: Competitive radioligand binding assays using selective antagonists (e.g., naltrindole for δ-receptors and CTOP for μ-receptors) confirm receptor specificity. For example, this compound exhibits an IC50 of 1.49 nM for δ-receptors, with >200-fold selectivity over μ-receptors in wild-type vs. mutant receptor models .

Q. What are the standard dosing protocols for this compound in vivo studies?

Methodological Answer: Doses range from 1–10 mg/kg (i.p. or i.c.v.) in rodents. Dose-response curves are established using [35S]GTPγS binding assays to quantify G-protein activation, ensuring pharmacological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported μ-receptor affinity across studies?

Methodological Answer: Structural analysis of enantiomers and metabolites is critical. Methylation of this compound’s phenolic group reduces δ-receptor affinity by ~2000-fold, as shown in synthetic enantiomer studies . Cross-validation using constitutively active receptor mutants (e.g., D128N) and molecular dynamics simulations can clarify binding discrepancies .

Q. What methodologies quantify this compound's signaling bias between G-protein and β-arrestin pathways?

Methodological Answer:

  • G-protein activation : [35S]GTPγS binding assays measure efficacy (Emax) and potency (EC50) .
  • β-arrestin recruitment : Bioluminescence resonance energy transfer (BRET) assays using tagged receptors and arrestins .
  • Bias factor calculation : ΔΔlog(τ/KA) analysis compares pathway preference .

Q. How do structural modifications of this compound influence its pharmacological profile?

Methodological Answer:

  • N17-allyl group : Critical for δ-receptor activation; removal reduces efficacy in FST .
  • Benzofuran core : Modifications alter receptor docking poses, as shown in comparative studies with DPI287 and PN6047 .
  • Chirality : (+)-enantiomers show higher δ-receptor affinity than (-)-forms .

Q. What statistical approaches address variability in this compound's BDNF mRNA upregulation data?

Methodological Answer:

  • Mixed-effects models : Account for inter-subject variability in longitudinal BDNF measurements .
  • Meta-analysis : Pool data from multiple FST studies (e.g., Torregrossa et al., 2004 vs. 2006) to identify confounding factors like strain differences or administration routes .

Data Contradiction & Reproducibility

Q. Why do some studies report this compound as a partial agonist, while others classify it as a full agonist?

Methodological Answer: Context-dependent efficacy arises from receptor density and assay systems. In HEK293 cells overexpressing δ-receptors, this compound acts as a full agonist (Emax = 90–100% of maximal response). In native tissues with lower receptor expression, it may behave as a partial agonist . Normalize data to reference agonists (e.g., SNC80) for cross-study comparisons.

Q. How can researchers ensure reproducibility in this compound's behavioral assays?

Methodological Answer:

  • Standardized protocols : Adhere to NIH guidelines for FST (water temperature, acclimation time) .
  • Blinded scoring : Use automated tracking software (e.g., EthoVision) to minimize observer bias .
  • Positive controls : Include known antidepressants (e.g., imipramine) to validate assay sensitivity .

Structural & Functional Insights

Q. What computational tools elucidate this compound's interaction with δ-opioid receptors?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in transmembrane domains (e.g., TM3 and TM7) .
  • Molecular dynamics (MD) simulations : Analyze ligand-induced conformational changes (e.g., TM5 rotation) over 100–200 ns trajectories .

Tables of Key Data

Parameter Value Method Reference
δ-receptor IC501.49 nMRadioligand binding
μ-receptor selectivity>200-foldCompetitive binding assays
BDNF mRNA upregulation2.5-fold (hippocampus)RT-qPCR
G-protein EC50 (GTPγS)3.2 nM[35S]GTPγS binding

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.